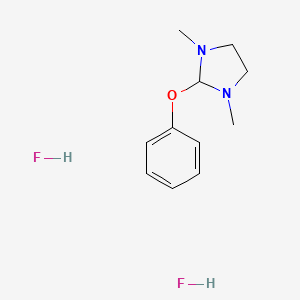
1,3-Dimethyl-2-phenoxyimidazolidine dihydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2-phenoxyimidazolidine dihydrofluoride is an organic compound with the molecular formula C11H18F2N2O. This compound is known for its unique structure, which includes a phenoxy group attached to an imidazolidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-phenoxyimidazolidine dihydrofluoride can be synthesized through a multi-step process. One common method involves the reaction of 1,3-dimethyl-2-imidazolidinone with phenol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then separated and purified using advanced techniques such as distillation and crystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2-phenoxyimidazolidine dihydrofluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The phenoxy group in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperature25-30°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperature0-5°C.
Substitution: Nucleophiles such as halides, amines; temperature50-60°C.
Major Products
The major products formed from these reactions include various imidazolidinone and imidazolidine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2-phenoxyimidazolidine dihydrofluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various imidazolidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-2-phenoxyimidazolidine dihydrofluoride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of cellular pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-1,3-dimethylimidazolidine: This compound is similar in structure but contains two fluorine atoms instead of a phenoxy group.
1,3-Dimethyl-2-phenylimidazolidine: Similar structure but lacks the fluorine atoms.
1,3-Dimethyl-2-imidazolidinone: A precursor in the synthesis of 1,3-dimethyl-2-phenoxyimidazolidine dihydrofluoride.
Uniqueness
This compound is unique due to its combination of a phenoxy group and fluorine atoms, which impart distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H18F2N2O |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-phenoxyimidazolidine;dihydrofluoride |
InChI |
InChI=1S/C11H16N2O.2FH/c1-12-8-9-13(2)11(12)14-10-6-4-3-5-7-10;;/h3-7,11H,8-9H2,1-2H3;2*1H |
Clave InChI |
VSDCYZSGOYBCOR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C1OC2=CC=CC=C2)C.F.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
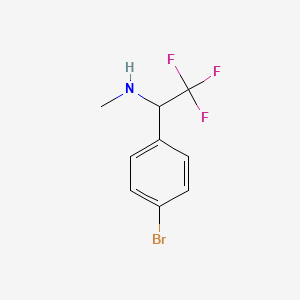

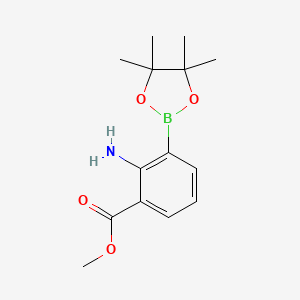
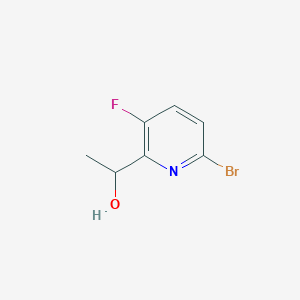
![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B12851775.png)
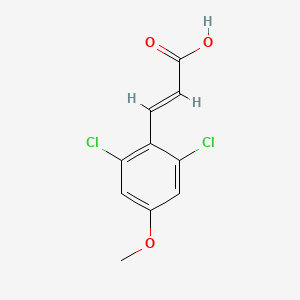
![4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
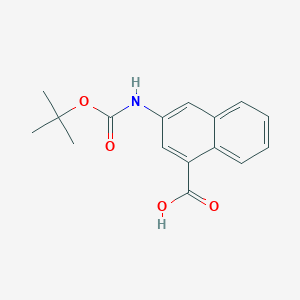
![tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate](/img/structure/B12851800.png)
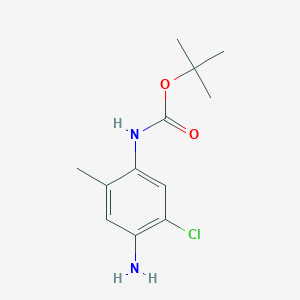
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)
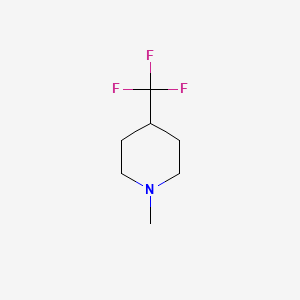
![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)
